molecular formula C20H34O5 B12513042 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid

7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid

Cat. No.: B12513042
M. Wt: 354.5 g/mol
InChI Key: CIMMACURCPXICP-MLHJIOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin D1 is a bioactive lipid compound derived from arachidonic acid. It belongs to the family of prostaglandins, which are involved in various physiological processes such as inflammation, blood flow regulation, and the induction of labor. Prostaglandin D1 is known for its role in modulating immune responses and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin D1, often involves the use of Corey lactone as a key intermediate. The Corey procedure utilizes δ-lactone and γ-lactone intermediates with multiple stereocenters on the cyclopentane fragment to link the prostaglandin side chains . A chemoenzymatic synthesis method has also been developed, which involves the formation of bromohydrin, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of prostaglandins typically involves large-scale synthesis using the aforementioned chemoenzymatic methods. These methods are designed to be cost-effective and scalable, allowing for the production of prostaglandin-related drugs on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are studied for their enhanced therapeutic properties .

Scientific Research Applications

Prostaglandin D1 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness: Prostaglandin D1 is unique in its specific role in modulating immune responses and its potential therapeutic applications in treating pulmonary arterial hypertension and cancer. Its distinct receptor interactions and signaling pathways set it apart from other prostaglandins .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17+,18-/m0/s1

InChI Key

CIMMACURCPXICP-MLHJIOFPSA-N

Isomeric SMILES

CCCCC[C@@H](C=C[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O

Origin of Product

United States

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